Chemical structure and molecular weight of N-(2-Furylmethyl)-1-butanamine hydrochloride
Chemical structure and molecular weight of N-(2-Furylmethyl)-1-butanamine hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of N-(2-Furylmethyl)-1-butanamine Hydrochloride
Executive Summary
In contemporary drug development and synthetic chemistry, secondary amines bearing furan moieties serve as critical pharmacophores and versatile building blocks. This whitepaper provides an in-depth technical analysis of N-(2-Furylmethyl)-1-butanamine, focusing specifically on the comparative physicochemical properties of its free base and hydrochloride (HCl) salt forms. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical structural chemistry and bench-level synthetic execution, ensuring that all protocols are grounded in causality and self-validation.
Structural and Physicochemical Profiling
N-(2-Furylmethyl)-1-butanamine is a secondary amine characterized by a lipophilic butyl chain and an electron-rich furan ring, bridged by a methylene group. The free base form is prone to oxidative degradation and exhibits poor aqueous solubility, which limits its utility in biological assays. Conversion to the hydrochloride salt protonates the secondary amine, significantly altering its macroscopic properties.
The quantitative data for both molecular forms are summarized below to facilitate rapid comparison for formulation and analytical scientists:
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 88230-53-9[1] | 858796-69-7[2] |
| Molecular Formula | C | C |
| Molecular Weight | 153.22 g/mol [1] | 189.68 g/mol [2] |
| Physical State | Viscous Liquid | Crystalline Solid |
| Aqueous Solubility | Low (Lipophilic) | High (Hydrophilic) |
| Oxidative Stability | Moderate to Low | High |
Data supported by commercial reference standards from 1[1] and2[2].
Synthetic Methodology: Reductive Amination Protocol
Direct alkylation of primary amines often leads to over-alkylation, yielding unwanted tertiary amines. To synthesize N-(2-Furylmethyl)-1-butanamine with high selectivity, we employ a reductive amination pathway. The following protocol is designed as a self-validating system, ensuring that each step provides measurable feedback before proceeding.
Step 1: Imine Condensation
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Action: Combine furfural (1.0 eq) and 1-butanamine (1.05 eq) in anhydrous dichloromethane (DCM) at 25°C. Add 4Å molecular sieves.
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Causality: The slight stoichiometric excess of the primary amine drives the equilibrium toward the Schiff base (imine). Anhydrous conditions and molecular sieves sequester the water byproduct, preventing the reversible hydrolysis of the intermediate.
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Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) system. The complete disappearance of the highly UV-active furfural spot confirms quantitative conversion.
Step 2: Selective Reduction
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Action: Cool the reaction vessel to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes.
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Causality: STAB is chosen over sodium borohydride (NaBH
4) because it is a milder reducing agent that selectively reduces imines without prematurely reducing unreacted aldehydes or disturbing the furan ring's double bonds. Cooling mitigates the exothermic nature of the hydride transfer. -
Validation: Perform a rapid LC-MS analysis of a crude aliquot. The presence of a dominant peak at m/z 154.2 ([M+H]+) confirms the successful formation of the free base[1].
Step 3: Workup and Free Base Isolation
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Action: Quench the reaction with saturated aqueous NaHCO
3. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. -
Causality: The basic quench safely neutralizes any residual acetic acid and decomposes unreacted STAB. Maintaining a high pH ensures the secondary amine remains unprotonated, allowing it to partition entirely into the organic phase.
Step 4: Hydrochloride Salt Precipitation
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Action: Dissolve the isolated free base in anhydrous diethyl ether. Slowly introduce a stoichiometric amount of HCl (2.0 M in dioxane) at 0°C. Stir until precipitation ceases, then filter and dry under high vacuum.
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Causality: Converting the lipophilic free base to its HCl salt drastically improves its shelf-life by preventing oxidative degradation of the nitrogen lone pair. It also yields a crystalline solid (MW: 189.68 g/mol )[2] that is highly soluble in aqueous media for downstream biological testing.
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Validation: The immediate formation of a white crystalline precipitate serves as visual validation. Subsequent elemental analysis (yielding ~18.7% Cl by mass) mathematically validates the 1:1 stoichiometry of the salt.
Synthetic workflow for N-(2-Furylmethyl)-1-butanamine HCl via reductive amination.
Pharmacological and Structural Logic
When incorporating N-(2-Furylmethyl)-1-butanamine into a broader drug design program, the molecule must be viewed as a sum of its functional moieties. Each structural component dictates a specific interaction with biological systems.
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The Furan Ring: Acts as an electron-rich aromatic system capable of pi-pi stacking with target receptors. However, it is also a known metabolic liability, susceptible to CYP450-mediated oxidation and ring-opening.
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The Secondary Amine: In physiological conditions (pH 7.4), this nitrogen is protonated, serving as a critical hydrogen-bond donor and participating in salt-bridge formations within protein binding pockets.
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The Butyl Chain: Provides a flexible, lipophilic anchor that enhances cell membrane permeability and buries into hydrophobic receptor clefts.
Structure-activity and metabolic logic of N-(2-Furylmethyl)-1-butanamine moieties.
References
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Title: 88230-53-9|N-(2-furylmethyl)-1-butanamine - BIOFOUNT Source: bio-fount.com URL: [Link]
